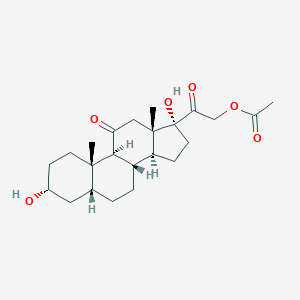

Tetrahydrocortisone acetate

描述

The exact mass of the compound 3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 21-acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[2-[(3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-17,20,25,28H,4-12H2,1-3H3/t14-,15-,16+,17+,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULICLCRGFYQJF-LLTWYMBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938926 | |

| Record name | 3,17-Dihydroxy-11,20-dioxopregnan-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17736-20-8 | |

| Record name | (3α,5β)-21-(Acetyloxy)-3,17-dihydroxypregnane-11,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17736-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocortisone 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017736208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87520 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002638216 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,17-Dihydroxy-11,20-dioxopregnan-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,17,21-trihydroxy-5β-pregnane-11,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of Tetrahydrocortisone acetate?

An In-depth Technical Guide to Tetrahydrocortisone (B135524) Acetate (B1210297)

Introduction

Tetrahydrocortisone acetate is a steroid molecule of significant interest in the study of glucocorticoid metabolism. It serves as a crucial intermediate in the metabolic pathway of cortisone (B1669442) and is a synthetic precursor for obtaining key metabolites for research purposes. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and biological relevance, tailored for researchers and professionals in drug development and chemical biology.

Chemical Structure and Properties

This compound, also known as 3α,5β-tetrahydrocortisone acetate, is a saturated derivative of cortisone acetate. The core structure is a pregnane (B1235032) steroid skeleton.

Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | [2-[(3R,5R,10S,13S,17R)-3,17-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [1] |

| Molecular Formula | C23H34O6 | [1][2] |

| Molecular Weight | 406.51 g/mol | [2] |

| PubChem CID | 6710698 | [1][3] |

| CAS Number | 17736-20-8 | [4] |

| Synonyms | Tetrahydrocortisone-21-acetate | [1] |

Synthesis of this compound

A notable synthetic route to obtain 3α,5β-tetrahydrocortisone acetate has been developed using cortisone acetate as the starting material. This pathway is part of a broader synthesis aimed at producing tetrahydrocortisone 3-glucuronide.[5]

Experimental Protocol: Synthesis of 3α,5β-Tetrahydrocortisone Acetate (5)

This protocol is adapted from a novel synthesis of tetrahydrocortisone 3-glucuronide.[5] The key step involves the stereoselective reduction of the C-3 carbonyl group of 5β-dihydrocortisone acetate (8).

Step 1: Synthesis of 5β-dihydrocortisone acetate (8) from Cortisone Acetate

-

Hydrogenation: Cortisone acetate is subjected to hydrogenation. A common method involves using a palladium on calcium carbonate (Pd-CaCO3) catalyst in the presence of pyridine. This selectively reduces the double bond in the A-ring of the steroid.

Step 2: Reduction of 5β-dihydrocortisone acetate (8) to 3α,5β-tetrahydrocortisone acetate (5)

-

Reaction Setup: 5β-dihydrocortisone acetate (8) is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF).

-

Reduction: The solution is cooled to 0°C. Lithium tri-tert-butoxyaluminum hydride (LiAl(OCMe3)3H) is then added as the reducing agent. This specific hydride is used for its stereoselectivity in reducing the C-3 carbonyl group to a 3α-hydroxyl group.[5]

-

Monitoring and Quenching: The reaction is monitored for completion. Upon completion, it is carefully quenched.

-

Workup and Purification: The product, 3α,5β-tetrahydrocortisone acetate (5), is isolated and purified using standard techniques such as column chromatography. This method has been reported to yield the desired product in approximately 71% yield.[5]

Caption: Synthesis of 3α,5β-Tetrahydrocortisone Acetate.

Biological Significance and Metabolic Pathway

Tetrahydrocortisone is an inactive metabolite of cortisone.[6] In the body, cortisone is metabolized in the liver and other tissues to hydrogenated forms, including tetrahydrocortisone and tetrahydrocortisol.[7][8] These metabolites are then typically conjugated, for instance with glucuronic acid, to increase their water solubility for excretion in the urine.[7][8] this compound is a key intermediate in the laboratory synthesis of tetrahydrocortisone 3-glucuronide, a major urinary metabolite.[2][5] The study of these metabolic pathways is essential for understanding various endocrine diseases.

Caption: Metabolic Pathway of Cortisone.

References

- 1. Tetrahydrocortisone-21-acetate | C23H34O6 | CID 6710698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SID 11537888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 中间产物 | MCE [medchemexpress.cn]

- 5. tandfonline.com [tandfonline.com]

- 6. Tetrahydrocortisone - Wikipedia [en.wikipedia.org]

- 7. Hydrocortisone acetate | 50-03-3 [chemicalbook.com]

- 8. Hydrocortisone acetate CAS#: 50-03-3 [m.chemicalbook.com]

An In-depth Technical Guide to Tetrahydrocortisone and its Acetate Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrahydrocortisone (THE), its properties, and its place within corticosteroid metabolism. Due to the limited specific data available for Tetrahydrocortisone acetate, this document focuses primarily on the well-characterized parent compound, Tetrahydrocortisone. Information on the related compounds, Tetrahydrocortisol 21-Acetate and the widely used Hydrocortisone acetate, is also provided for comparative purposes.

Chemical and Physical Properties

The chemical and physical properties of Tetrahydrocortisone and related compounds are summarized below. These tables facilitate a clear comparison of their fundamental characteristics.

Table 1: Properties of Tetrahydrocortisone (THE)

| Property | Value | Reference |

| CAS Number | 53-05-4 | [1] |

| Molecular Formula | C₂₁H₃₂O₅ | [1] |

| Molecular Weight | 364.48 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Approximately 191 °C | [2] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and chloroform; limited solubility in water. | [3] |

Table 2: Properties of Tetrahydrocortisol 21-Acetate

| Property | Value | Reference |

| CAS Number | 4004-80-2 | |

| Molecular Formula | C₂₃H₃₆O₆ | |

| Molecular Weight | 408.53 g/mol |

Table 3: Properties of Hydrocortisone Acetate

| Property | Value | Reference |

| CAS Number | 50-03-3 | [4] |

| Molecular Formula | C₂₃H₃₂O₆ | [4] |

| Molecular Weight | 404.50 g/mol | [5] |

| Appearance | White or almost white crystalline powder | [6] |

| Melting Point | Approximately 223 °C (with decomposition) | [6] |

| Solubility | Practically insoluble in water; slightly soluble in ethanol and chloroform. | [6] |

Biological and Physiological Properties

Tetrahydrocortisone is a principal metabolite of the adrenal steroid hormone cortisone (B1669442). It is considered biologically inactive and serves as a crucial indicator of cortisol and cortisone metabolism.[7] The production and clearance of Tetrahydrocortisone are essential for maintaining glucocorticoid homeostasis.

The physiological significance of Tetrahydrocortisone lies in its role as a downstream product of cortisol inactivation. The metabolic pathway leading to its formation is a key regulatory mechanism for controlling the levels of active glucocorticoids in various tissues.[6][8]

Metabolic Pathway

Cortisol, the primary active glucocorticoid in humans, is converted to the inactive cortisone by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[8][9] This conversion is a critical step in modulating glucocorticoid activity at the tissue level. Subsequently, cortisone is further metabolized, primarily in the liver, by the enzyme 5β-reductase to form 5β-Tetrahydrocortisone, the most common isomer.[8][10]

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. researchgate.net [researchgate.net]

- 3. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urine steroid profile | Synnovis [synnovis.co.uk]

- 5. gcms.cz [gcms.cz]

- 6. Are serum cortisol measurements by immunoassays reliable?: A case series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arborassays.com [arborassays.com]

A Technical Guide to the Physicochemical Properties of Tetrahydrocortisone Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physicochemical properties of Tetrahydrocortisone (B135524) acetate (B1210297), a key intermediate in the synthesis of tetrahydrocortisone 3-glucuronide.[1] Due to the limited availability of specific experimental data for Tetrahydrocortisone acetate, this guide also includes relevant data for the closely related and well-characterized compounds, Tetrahydrocortisone and Hydrocortisone (B1673445) Acetate, to provide a comprehensive comparative context for researchers.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for understanding its behavior in both in vitro and in vivo systems. These properties influence solubility, stability, absorption, and overall suitability for research and development.

1.1 Summary of Quantitative Data

The following tables summarize the key physicochemical parameters for this compound and its related compounds.

Table 1: Core Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₃₄O₆ | [1] |

| Molecular Weight | 406.51 g/mol |[1] |

Table 2: Comparative Physicochemical Data of Related Corticosteroids

| Property | Tetrahydrocortisone | Hydrocortisone Acetate | Source(s) |

|---|---|---|---|

| Molecular Formula | C₂₁H₃₂O₅ | C₂₃H₃₂O₆ | [2][3] |

| Molecular Weight | 364.48 g/mol | 404.5 g/mol | [2][3] |

| Appearance | Solid | White to Off-White Crystalline Powder | [2][4] |

| Melting Point | 190 °C | ~220-223 °C (with decomposition) | [2][4][5][6] |

| Boiling Point | 239.4 °C (Estimated) | 446.1 °C (Rough Estimate) | [2][4][5] |

| pKa (Predicted) | 12.58 (Strongest Acidic) | 12.42 ± 0.70 | [2][5] |

| LogP (Partition Coeff.) | 2.176 (Estimated) | 2.190 | [2][5] |

| UV Absorbance (λmax) | Not specified | 242 nm (in Methanol) | [4][5] |

| Optical Rotation | Not specified | +158° to +167° (in dioxane) |[6][7] |

1.2 Solubility Profile

Solubility is a critical factor for formulation development and experimental design. Hydrocortisone acetate, a structurally similar corticosteroid, is practically insoluble in water but shows varying degrees of solubility in organic solvents.[4][5][6][8]

Table 3: Solubility of Hydrocortisone Acetate

| Solvent | Solubility | Temperature | Source(s) |

|---|---|---|---|

| Water | 0.001% (Practically Insoluble) | 25°C | [4][5] |

| Ethanol | 0.45% (Slightly Soluble) | 25°C | [4][5] |

| Methanol | 0.04% | 25°C | [4][5] |

| Acetone | 1.1% | 25°C | [4][5] |

| Chloroform | 0.5% (Slightly Soluble) | 25°C | [4][5] |

| Diethyl Ether | 0.15% | 25°C | [4][5] |

| Methylene Chloride | Slightly Soluble | Not specified | [5][6] |

| DMSO | ~10 mg/mL | Not specified | [9] |

| Dimethylformamide (DMF)| ~5 mg/mL | Not specified |[9] |

For aqueous buffers, it is recommended to first dissolve the compound in a solvent like DMSO and then dilute it with the chosen buffer.[9]

Experimental Protocols & Methodologies

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following section details common methodologies used for the analysis of corticosteroids.

2.1 Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reproducible method for the separation, identification, and quantification of corticosteroids and their metabolites.[10][11]

-

Objective: To separate and quantify this compound from related substances or in a formulation.

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) and a UV detector is typically used.[10]

-

Mobile Phase: An isocratic or gradient mobile phase is employed. A common composition is a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), sometimes with modifiers like trifluoroacetic acid (0.05%) or methanol.[10][12]

-

Detection: Detection is typically performed via UV spectrophotometry at the compound's maximum absorbance wavelength (λmax), which is ~225-242 nm for related corticosteroids.[9][10]

-

Procedure:

-

Prepare standard solutions of the analyte in the mobile phase or a suitable solvent.

-

Prepare the sample by dissolving it in the diluent, potentially requiring extraction if in a complex matrix like a cream.[10]

-

Inject a defined volume (e.g., 20 µL) into the HPLC system.[10]

-

Run the isocratic or gradient program at a constant flow rate (e.g., 2 mL/min).[10]

-

Identify the analyte peak by comparing its retention time with that of the reference standard.

-

Quantify the analyte by integrating the peak area and comparing it against a calibration curve generated from the standard solutions.

-

2.2 Spectrophotometric Determination

A spectrophotometric method can be used for the quantitative determination of corticosteroids based on their chemical reactivity.

-

Objective: To determine the concentration of a corticosteroid in a sample.

-

Principle: This method involves the oxidation of the corticosteroid by iron (III) in an acidic medium. The resulting iron (II) forms a colored complex (Prussian blue) with potassium hexacyanoferrate (III), which can be measured spectrophotometrically.[13][14]

-

Reagents:

-

Standard solutions of the corticosteroid in methanol.

-

Sulfuric Acid (e.g., 4N).

-

Iron (III) chloride solution (e.g., 0.5% w/v).

-

Potassium hexacyanoferrate (III) solution (e.g., 0.5% w/v).[13]

-

-

Procedure:

-

Transfer appropriate volumes of the sample/standard solutions to volumetric flasks.

-

Add sulfuric acid, followed by the iron (III) chloride solution.

-

Add the potassium hexacyanoferrate (III) solution to initiate the color-forming reaction.

-

Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete reaction and color development.[13]

-

After cooling to room temperature, dilute to the final volume with distilled water.

-

Measure the absorbance of the resulting bluish-green solution at its maximum absorbance wavelength, approximately 780 nm.[13]

-

Calculate the concentration of the corticosteroid based on a standard calibration curve.

-

2.3 Stability Testing

Stability studies are essential to determine the shelf-life of a compound under various conditions.

-

Objective: To evaluate the degradation of this compound over time in different environments (e.g., acidic, alkaline, oxidative).[15]

-

Methodology:

-

Prepare solutions of the compound in various stress conditions (e.g., HCl for acidic, NaOH for alkaline, H₂O₂ for oxidative).[15]

-

Store the solutions at controlled temperatures (e.g., 4°C, 23°C) and protect them from light.[16][17]

-

At specified time intervals, withdraw aliquots of the samples.

-

Analyze the aliquots using a stability-indicating HPLC method (as described in 2.1) to quantify the remaining parent compound and detect any degradation products.[11]

-

The stability is determined by calculating the time it takes for the initial concentration to decrease by a certain percentage (e.g., t₉₀, the time to reach 90% of the initial concentration).[17]

-

Visualizations: Pathways and Workflows

Visual diagrams help clarify complex biological and experimental processes. The following have been generated using Graphviz and adhere to the specified design constraints.

3.1 Metabolic Pathway of Corticosteroids

Hydrocortisone is metabolized in the liver and other tissues into various forms, including Tetrahydrocortisone.[4] This pathway is crucial for understanding the biological context of this compound.

3.2 Synthesis and Further Metabolism

This compound serves as a synthetic intermediate for producing conjugated metabolites for research purposes.[1]

3.3 General Analytical Workflow

The analysis of corticosteroids from pharmaceutical formulations typically follows a standardized workflow to ensure accurate and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human Metabolome Database: Showing metabocard for Tetrahydrocortisone (HMDB0000903) [hmdb.ca]

- 3. Hydrocortisone Acetate | C23H32O6 | CID 5744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrocortisone acetate | 50-03-3 [chemicalbook.com]

- 5. Hydrocortisone acetate CAS#: 50-03-3 [m.chemicalbook.com]

- 6. Hydrocortisone Acetate [drugfuture.com]

- 7. Hydrocortisone acetate, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Analytical method development and determination of hydrocortisone acetate and fusidic acid simultaneously in cream formulation, by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lcms.cz [lcms.cz]

- 13. sid.ir [sid.ir]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Stability Studies of Fludrocortisone Acetate Capsules and Fludrocortisone Acetate Titrated Powders (Powder Triturates) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Role of Tetrahydrocortisone in the Cortisol Metabolism Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the cortisol metabolism pathway, with a specific focus on the role and significance of tetrahydrocortisone (B135524) (THE). Cortisol, a critical glucocorticoid, undergoes extensive metabolic conversion to regulate its bioavailability and downstream effects. A key pathway involves the conversion of cortisol to cortisone (B1669442), and their subsequent reduction to tetrahydroxylated metabolites, including THE. This document details the enzymatic reactions governing this pathway, presents quantitative data on metabolite levels and enzyme kinetics, outlines detailed experimental protocols for their measurement, and provides visual representations of the metabolic and experimental workflows. Understanding the dynamics of cortisol metabolism and the role of its metabolites like THE is crucial for research into a variety of endocrine disorders and for the development of novel therapeutic agents.

Introduction

Cortisol, the primary glucocorticoid in humans, is essential for a wide range of physiological processes, including metabolism, immune response, and stress regulation. The systemic and tissue-specific concentrations of active cortisol are tightly controlled through a series of metabolic pathways. The inactivation of cortisol is a critical mechanism to prevent excessive glucocorticoid receptor activation. A central pathway in this process is the conversion of cortisol to cortisone, which is then further metabolized. Tetrahydrocortisone (THE) is a major urinary metabolite of cortisone and serves as a key biomarker for assessing the activity of the enzymes involved in this pathway.

It is important to clarify that while synthetic acetate (B1210297) esters of corticosteroids, such as cortisone acetate and hydrocortisone (B1673445) acetate, are used therapeutically, tetrahydrocortisone acetate is not a recognized endogenous metabolite in the human cortisol metabolism pathway. This guide will focus on the naturally occurring and clinically relevant metabolite, tetrahydrocortisone (THE).

The Cortisol Metabolism Pathway

The metabolism of cortisol to its inactive metabolites is a multi-step process primarily occurring in the liver and kidneys.

The 11β-Hydroxysteroid Dehydrogenase (11β-HSD) System

The initial and rate-limiting step in the inactivation of cortisol is its conversion to cortisone. This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) .[1][2][3] This enzyme is predominantly found in mineralocorticoid target tissues such as the kidneys, salivary glands, and colon.[3] Its primary function is to protect the mineralocorticoid receptor from illicit occupation by cortisol, which circulates at much higher concentrations than aldosterone.[1]

Conversely, the reactivation of cortisone to cortisol is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[1][2][3] This enzyme is found mainly in the liver, adipose tissue, and the central nervous system, where it plays a role in amplifying local glucocorticoid action.[3]

A-Ring Reduction

Following the interconversion of cortisol and cortisone, both steroids undergo further metabolism through the reduction of their A-ring. This process is catalyzed by 5α-reductase and 5β-reductase enzymes in the liver.[4]

-

Cortisol is metabolized to 5α-tetrahydrocortisol (alloTHF) and 5β-tetrahydrocortisol (THF) .[4]

-

Cortisone is metabolized to 5α-tetrahydrocortisone (alloTHE) and 5β-tetrahydrocortisone (THE) .[4]

These tetrahydroxylated metabolites are biologically inactive and are subsequently conjugated with glucuronic acid to increase their water solubility for urinary excretion.[5]

The Significance of Tetrahydrocortisone (THE)

Tetrahydrocortisone is a major urinary metabolite of cortisone.[6][7] Its measurement, often in conjunction with THF and alloTHF, is a critical tool for assessing the overall activity of the cortisol metabolism pathway. The ratio of urinary cortisol metabolites to cortisone metabolites provides a non-invasive index of the net activity of the 11β-HSD enzymes. Specifically, the (THF + alloTHF) / THE ratio is widely used as a marker of 11β-HSD1 activity, while the urinary free cortisol (UFF) / urinary free cortisone (UFE) ratio is a more sensitive index of 11β-HSD2 activity.[8][9] Dysregulation of these enzyme activities is implicated in various pathologies, including hypertension, metabolic syndrome, and Cushing's syndrome.

Quantitative Data

The following tables summarize key quantitative data related to the cortisol metabolism pathway.

Table 1: Urinary Reference Intervals for Key Cortisol Metabolites in Healthy Adults (μg/24 hours)

| Metabolite | Male | Female | Source |

| Tetrahydrocortisone (THE) | 1550 - 3800 | 1550 - 3800 | [10] |

| Tetrahydrocortisol (THF) | 1200 - 3500 | 800 - 2500 | [11] |

| allo-Tetrahydrocortisol (alloTHF) | 500 - 1500 | 300 - 1000 | [11] |

| Urinary Free Cortisol (UFF) | 10 - 100 | 10 - 100 | [8] |

| Urinary Free Cortisone (UFE) | 20 - 120 | 20 - 120 | [8] |

Note: Reference ranges can vary between laboratories and populations. The values presented are indicative.

Table 2: Enzyme Kinetic Properties of 11β-HSD Isoforms

| Enzyme | Substrate | Apparent Km | Vmax | Cofactor | Primary Function | Source |

| 11β-HSD1 | Cortisone | 0.3 µM (human liver) | Not specified | NADPH | Cortisone to Cortisol (Reductase) | [12] |

| Cortisol | 2.1 µM (human liver) | Not specified | NADP+ | Cortisol to Cortisone (Dehydrogenase) | [12] | |

| 11β-HSD2 | Cortisol | ~50 nM | Not specified | NAD+ | Cortisol to Cortisone (Dehydrogenase) | [8] |

Signaling Pathways and Experimental Workflows

Cortisol Metabolism Pathway

The following diagram illustrates the key steps in the metabolic inactivation of cortisol.

Experimental Workflow for Urinary Steroid Profiling

The diagram below outlines a typical workflow for the analysis of urinary cortisol metabolites.

Experimental Protocols

The following are detailed methodologies for the analysis of urinary cortisol metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and well-established method for urinary steroid profiling.

1. Sample Preparation:

-

Hydrolysis: To 1 mL of a 24-hour urine collection, add an internal standard. Adjust the pH to 4.6 with acetate buffer. Add β-glucuronidase/arylsulfatase from Helix pomatia. Incubate at 55°C for 3 hours.[1]

-

Extraction: Allow the sample to cool. Perform solid-phase extraction (SPE) using a C18 cartridge. Wash the cartridge with water and then elute the steroids with methanol (B129727).[1]

-

Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. To form methyloxime-trimethylsilyl (MO-TMS) ethers, add methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 1 hour. Then, add N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes.[13][14]

2. GC-MS Instrumental Parameters:

-

Gas Chromatograph: Use a capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Start at 180°C, hold for 2 minutes, then ramp to 300°C at 3°C/minute.

-

Injector: Splitless injection at 280°C.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

3. Data Analysis:

-

Identify steroid metabolites based on their retention times and mass spectra compared to known standards.

-

Quantify the metabolites by integrating the peak areas and normalizing to the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher throughput and does not require derivatization.

1. Sample Preparation:

-

Hydrolysis: Similar to the GC-MS protocol, perform enzymatic hydrolysis on 1 mL of urine with an internal standard.[15]

-

Extraction: Use solid-phase extraction (SPE) with a C18 cartridge to extract the deconjugated steroids.[15][16]

2. LC-MS/MS Instrumental Parameters:

-

Liquid Chromatograph: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/minute.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions for each metabolite and the internal standard.

3. Data Analysis:

-

Quantify metabolites by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

Conclusion

Tetrahydrocortisone is a pivotal metabolite in the cortisol inactivation pathway. Its measurement, as part of a comprehensive urinary steroid profile, provides invaluable insights into the pre-receptor regulation of glucocorticoid action mediated by the 11β-HSD enzymes. The methodologies of GC-MS and LC-MS/MS are powerful tools for the accurate quantification of THE and related metabolites, aiding in the diagnosis and research of endocrine disorders. A thorough understanding of the cortisol metabolism pathway and the factors influencing it is essential for the development of targeted therapies for a range of metabolic and hypertensive diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydrocortisone - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. b-Tetrahydrocortisone | Rupa Health [rupahealth.com]

- 8. Urinary free cortisone and the assessment of 11 beta-hydroxysteroid dehydrogenase activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Cortisone acetate? [synapse.patsnap.com]

- 10. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sex- and age-specific reference intervals for diagnostic ratios reflecting relative activity of steroidogenic enzymes and pathways in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. endocrine-abstracts.org [endocrine-abstracts.org]

An In-depth Technical Guide on the Biological Functions of Corticosteroid Acetates

A note on terminology: Extensive research reveals a lack of available scientific literature detailing the specific biological functions of Tetrahydrocortisone acetate (B1210297) . Tetrahydrocortisone is primarily recognized as a biologically inactive terminal metabolite of cortisone (B1669442), which itself is derived from the active hormone cortisol (hydrocortisone).[1][2] Consequently, it is highly probable that "Tetrahydrocortisone acetate" would exhibit minimal to no direct biological activity.

This guide will therefore focus on the well-documented and clinically significant biological functions of the closely related and pharmacologically active compounds: Hydrocortisone (B1673445) acetate and Cortisone acetate . It is presumed that the interest in "this compound" stems from a potential misunderstanding of the nomenclature of these active corticosteroids.

Introduction to Active Corticosteroid Acetates

Hydrocortisone acetate and Cortisone acetate are synthetic corticosteroid esters.[3] They are analogues of the endogenous glucocorticoid, cortisol, and are widely utilized in medicine for their potent anti-inflammatory and immunosuppressive properties.[4][5] Cortisone acetate acts as a prodrug, requiring enzymatic conversion in the liver to its active form, hydrocortisone (cortisol), to exert its biological effects.[4][6] The acetate ester form enhances the stability and bioavailability of the parent compound, particularly in oral and topical formulations.[3]

Mechanism of Action: A Genomic and Non-Genomic Approach

The primary mechanism of action for hydrocortisone acetate is mediated through its interaction with the cytosolic glucocorticoid receptor (GR).[5][7]

Genomic Pathway:

-

Ligand Binding: Being lipophilic, hydrocortisone acetate readily diffuses across the cell membrane and binds to the GR in the cytoplasm.[5]

-

Receptor Activation and Translocation: This binding induces a conformational change in the GR, leading to its dissociation from a complex of heat shock proteins and its subsequent translocation into the nucleus.

-

Gene Transcription Modulation: Within the nucleus, the activated GR-ligand complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[7]

-

Protein Synthesis Regulation: This interaction with GREs modulates the transcription of various genes, leading to:

-

Upregulation of anti-inflammatory proteins: This includes the synthesis of annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, a key enzyme in the inflammatory cascade that releases arachidonic acid, the precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5]

-

Downregulation of pro-inflammatory proteins: The expression of genes encoding for cytokines (e.g., IL-1, IL-2, IL-6, TNF-alpha), chemokines, and adhesion molecules is suppressed.[7]

-

Non-Genomic Pathway:

Hydrocortisone also exerts rapid, non-genomic effects through membrane-bound receptors and by altering intracellular signaling cascades, contributing to its immediate therapeutic actions.[8]

Core Biological Functions

The downstream effects of this mechanism of action translate into a wide array of biological functions:

-

Anti-inflammatory Effects: By inhibiting the synthesis and release of pro-inflammatory mediators, hydrocortisone acetate effectively reduces the cardinal signs of inflammation: redness, swelling, heat, and pain.[4] It also stabilizes lysosomal membranes, preventing the release of inflammatory enzymes, and reduces capillary permeability.[4]

-

Immunosuppressive Effects: Glucocorticoids suppress both cell-mediated and humoral immunity.[7] They inhibit the production of cytokines like IL-2, which is crucial for T-lymphocyte proliferation, and reduce the clonal expansion of B-cells and subsequent antibody synthesis.[7]

-

Metabolic Effects: Corticosteroids have a significant impact on carbohydrate, protein, and lipid metabolism. They promote gluconeogenesis, leading to increased blood glucose levels, and can cause muscle protein catabolism and redistribution of body fat with chronic use. A switch from cortisone acetate to an equivalent dose of hydrocortisone has been associated with a worsened metabolic profile, suggesting a more potent metabolic action of hydrocortisone.[6][9]

-

Cardiovascular and Homeostatic Regulation: Hydrocortisone is essential for maintaining cardiovascular function and homeostasis.[10]

Quantitative Data Summary

| Parameter | Compound | Value/Effect | Reference |

| Bioavailability | Hydrocortisone acetate | Higher oral bioavailability than hydrocortisone | [3] |

| Metabolic Conversion | Cortisone acetate | Converted to active hydrocortisone in the liver | [4][6] |

| Metabolic Impact | Hydrocortisone (vs. Cortisone Acetate) | Associated with increased body weight, waist circumference, and body fat | [6][9] |

| Dosage Equivalence | Hydrocortisone vs. Cortisone Acetate | 20 mg of Hydrocortisone is approximately equivalent to 25 mg of Cortisone Acetate | [6] |

Experimental Protocols

Protocol: Assessing the Metabolic Effects of Switching from Cortisone Acetate to Hydrocortisone

This protocol is based on a post hoc analysis of a prospective study investigating the metabolic consequences of switching patients with secondary adrenal insufficiency from cortisone acetate (CA) to an equivalent dose of hydrocortisone (HC).[6][9]

1. Study Design:

-

A prospective study with a post hoc analysis.

-

Switch Group: Patients with secondary adrenal insufficiency switched from CA to an equivalent daily dose of HC.

-

Control Groups:

-

CA control group: Patients continuing CA replacement.

-

Adrenal-sufficient hypopituitary patients (AS control group).

-

2. Patient Population:

-

Inclusion criteria: Patients with secondary adrenal insufficiency receiving growth hormone replacement.

-

Exclusion criteria: Not specified in the provided text.

3. Intervention:

-

The switch group transitioned from their established dose of cortisone acetate to a bioequivalent dose of hydrocortisone (e.g., 25mg CA to 20mg HC).

4. Data Collection:

-

Data were collected at baseline (before the switch) and at follow-up (after the switch).

-

Metabolic Parameters Measured:

-

Body weight (kg)

-

Waist circumference (cm)

-

Body fat percentage (measured by dual-energy x-ray absorptiometry - DXA)

-

Glycated hemoglobin (HbA1c)

-

5. Statistical Analysis:

-

Comparison of the changes in metabolic parameters from baseline to follow-up within the switch group.

-

Comparison of the changes in the switch group to the changes observed in the two control groups.

-

Statistical significance was determined using appropriate statistical tests (e.g., t-tests, ANOVA).

Visualizations

Caption: Genomic signaling pathway of hydrocortisone acetate.

Caption: Workflow for comparing metabolic effects of CA and HC.

Conclusion

While the specific compound "this compound" appears to be of little biological significance due to its nature as an ester of an inactive metabolite, the closely related corticosteroids, Hydrocortisone acetate and Cortisone acetate, are potent therapeutic agents with a well-defined mechanism of action. Their profound anti-inflammatory and immunosuppressive effects, mediated primarily through the glucocorticoid receptor and the subsequent modulation of gene expression, have established them as cornerstones in the treatment of a wide range of inflammatory and autoimmune conditions. Understanding their metabolic impact is crucial for optimizing therapeutic strategies and minimizing adverse effects in clinical practice.

References

- 1. b-Tetrahydrocortisone | Rupa Health [rupahealth.com]

- 2. Tetrahydrocortisone | Rupa Health [rupahealth.com]

- 3. Hydrocortisone acetate - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Cortisone acetate? [synapse.patsnap.com]

- 5. Hydrocortisone Acetate | C23H32O6 | CID 5744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrocortisone acetate | 50-03-3 [chemicalbook.com]

The Metabolism of Cortisone to Tetrahydrocortisone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortisone (B1669442), a glucocorticoid, undergoes extensive metabolism to form various biologically active and inactive compounds. A key metabolic pathway is its conversion to tetrahydrocortisone (B135524) (THE), a process crucial for regulating glucocorticoid activity and clearance. This technical guide provides an in-depth exploration of the core metabolic conversion of cortisone to its tetrahydro-metabolites, with a focus on the enzymatic reactions, regulatory pathways, and analytical methodologies used in its study.

The Core Metabolic Pathway

The primary pathway for the metabolism of cortisone to tetrahydrocortisone involves the reduction of the A-ring of the steroid nucleus. This reduction is catalyzed by two key enzyme isoforms: 5α-reductase and 5β-reductase (also known as aldo-keto reductase 1D1 or AKR1D1). These enzymes convert cortisone into two stereoisomers of tetrahydrocortisone: allo-tetrahydrocortisone (alloTHE) and tetrahydrocortisone (THE), respectively. 5β-reductase is the rate-limiting enzyme in the conversion of cortisone to tetrahydrocortisone.[1] The liver is the primary site of this metabolic activity.

The interconversion between the active glucocorticoid, cortisol, and the inactive cortisone is regulated by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[1] This equilibrium is a critical determinant of the substrate availability for the A-ring reductases.

Data Presentation

Table 1: Enzyme Kinetics of A-Ring Reductases

| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Source |

| 5β-reductase (AKR1D1) | Cortisone | 9.9 ± 0.1 | 15.1 ± 0.3 | [2] |

| 5α-reductase (Type 1) | Progesterone (B1679170) | ~27.7 nM (stromal) | ~235 pmol/30 min/mg protein (stromal) | [3] |

| 5α-reductase (Type 2) | Testosterone | ~67.9 nM (stromal) | ~235 pmol/30 min/mg protein (stromal) | [3] |

Note: Specific kinetic data for 5α-reductase with cortisone as the substrate is limited in the available literature. The provided data for progesterone and testosterone, which also undergo A-ring reduction, offer an approximation of the enzyme's affinity and catalytic rate.

Table 2: Typical Concentrations of Cortisone and its Metabolites

| Analyte | Matrix | Concentration Range | Source |

| Cortisone | Plasma | 15.1 - 76.5 nmol/L (median and 95% range in females) | [4] |

| Cortisone | Plasma | 18.2 - 86.8 nmol/L (median and 95% range in males) | [4] |

| Tetrahydrocortisone (THE) | Urine (male) | 1200 - 3000 ng/mg Creat/Day | [5] |

| Tetrahydrocortisone (THE) | Urine (adults) | Varies with age and surface area | [6] |

| Tetrahydrocortisol (B1682764) (THF) + allo-THF / THE ratio | Urine | 0.7 - 1.2 (reference range) | [7] |

Signaling Pathways

The expression and activity of the A-ring reductases are regulated by various signaling pathways, influencing the rate of cortisone metabolism.

Regulation of 5α-Reductase

The expression of 5α-reductase isoenzymes is subject to regulation by androgens through the androgen receptor (AR).[8][9] Dihydrotestosterone (DHT), a product of 5α-reductase activity on testosterone, can further modulate the expression of these enzymes.[8]

Regulation of 5β-Reductase (AKR1D1)

The expression of AKR1D1 is influenced by multiple signaling pathways, including those activated by bile acids and glucocorticoids. Bile acids such as chenodeoxycholic acid (CDCA) and cholic acid (CA) can differentially regulate AKR1D1 expression through the MAPK/JNK signaling pathway.[10] Glucocorticoids, such as dexamethasone, have been shown to down-regulate AKR1D1 expression.[11]

Experimental Protocols

Accurate quantification of cortisone and its metabolites is essential for studying its metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard analytical techniques.

Experimental Workflow: Urinary Steroid Profiling by LC-MS/MS

Detailed Methodology for LC-MS/MS Analysis of Urinary Steroids

This protocol is a generalized procedure based on established methods.[12][13]

-

Sample Preparation:

-

Enzymatic Hydrolysis: To a 1 mL aliquot of urine, add an internal standard mixture (e.g., deuterated steroid analogs). Add 0.5 mL of acetate (B1210297) buffer (pH 5.2) and 50 µL of β-glucuronidase/sulfatase from Helix pomatia. Incubate at 55°C for 3 hours to deconjugate the steroid metabolites.[14]

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge with water to remove interfering substances. Elute the steroids with methanol or another suitable organic solvent.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[12] The mobile phase typically consists of a gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B). A typical gradient might be: 0-1 min, 40% B; 1-8 min, ramp to 95% B; 8-10 min, hold at 95% B; 10-10.1 min, return to 40% B; 10.1-12 min, re-equilibrate at 40% B. The flow rate is typically around 0.4 mL/min.

-

Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions for each analyte and internal standard in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct calibration curves for each analyte using the peak area ratios of the analyte to its corresponding internal standard.

-

Quantify the concentration of each steroid metabolite in the urine samples by interpolating their peak area ratios from the respective calibration curves.

-

Detailed Methodology for GC-MS Analysis of Urinary Steroids

This protocol is a generalized procedure based on established methods.[14][15][16]

-

Sample Preparation:

-

Enzymatic Hydrolysis and Extraction: Similar to the LC-MS/MS protocol, perform enzymatic hydrolysis of urine samples. Following hydrolysis, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).

-

Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. To the dried residue, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide and dithiothreitol (B142953) to convert the steroids into their more volatile trimethylsilyl (B98337) (TMS) ether/ester derivatives.[15] Incubate at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Gas Chromatography: Use a capillary column suitable for steroid analysis (e.g., a 5% phenyl methylpolysiloxane column). The oven temperature program is crucial for separating the various steroid metabolites. A typical program might start at 180°C, hold for 1 minute, then ramp to 300°C at 3°C/min, and hold for 10 minutes. Use helium as the carrier gas.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for targeted quantification of known steroids.

-

-

Data Analysis:

-

Identify steroid metabolites by comparing their retention times and mass spectra to those of authentic standards or to a spectral library.

-

For quantification, create calibration curves using the peak areas of the derivatized standards.

-

Conclusion

The metabolism of cortisone to tetrahydrocortisone is a complex process governed by the activity of 5α- and 5β-reductases and regulated by a network of signaling pathways. Understanding this metabolic conversion is critical for researchers in endocrinology, pharmacology, and drug development, as it directly impacts glucocorticoid bioavailability and action. The detailed methodologies provided in this guide offer a robust framework for the accurate quantification of these key steroid metabolites, enabling further investigation into their physiological and pathological roles.

References

- 1. Cortisol - Wikipedia [en.wikipedia.org]

- 2. Kinetic analysis of 5 alpha-reductase isoenzymes in benign prostatic hyperplasia (BPH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reference intervals for plasma concentrations of adrenal steroids measured by LC-MS/MS: Impact of gender, age, oral contraceptives, body mass index and blood pressure status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrocortisone (male) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Urinary tetrahydrocortisone and tetrahydrocortisol glucosiduronates in normal newborns, children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Low tetrahydrocortisol (THF) plus 5-alpha-THF/tetrahydrocortisone (THE) ratio (Concept Id: C3551718) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 7. Androgen Regulation of 5α-Reductase Isoenzymes in Prostate Cancer: Implications for Prostate Cancer Prevention | PLOS One [journals.plos.org]

- 8. Androgen regulation of 5α-reductase isoenzymes in prostate cancer: implications for prostate cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential Feedback Regulation of Δ4-3-Oxosteroid 5β-Reductase Expression by Bile Acids | PLOS One [journals.plos.org]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ultrasound-enhanced enzymatic hydrolysis of conjugated female steroids as pretreatment for their analysis by LC–MS/MS in urine - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]

- 14. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydrocortisone Acetate as an Intermediate in Steroid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrocortisone (THE), the principal inactive urinary metabolite of cortisone (B1669442), is formed through enzymatic reduction in the liver. While typically considered a metabolic endpoint, its acetylated form, Tetrahydrocortisone acetate (B1210297) (3α,17α,21-trihydroxy-5β-pregnane-11,20-dione 21-acetate), represents a potential, albeit unconventional, intermediate for the semi-synthesis of active corticosteroids. This technical guide details the biological formation of Tetrahydrocortisone, outlines a plausible synthetic pathway to regenerate active corticosteroids from this metabolite, provides detailed experimental protocols for key transformations, and presents quantitative data in a structured format. The core of this synthetic approach lies in reversing the metabolic inactivation pathway through chemical oxidation and dehydrogenation.

Introduction to Tetrahydrocortisone

Tetrahydrocortisone (THE), systematically named (3α,5β)-3,17,21-trihydroxypregnane-11,20-dione, is the primary inactive metabolite of cortisone. In the body, active cortisol is converted to the less active cortisone, which is then further metabolized in the liver to form tetrahydro-derivatives that are subsequently excreted in the urine.[1] The acetate ester, Tetrahydrocortisone acetate, offers a chemically stable form that can serve as a starting point for synthetic modifications. Its structure, featuring a saturated A-ring with a 3α-hydroxyl group, contrasts with the biologically active Δ⁴-3-keto configuration found in glucocorticoids like cortisone and cortisol. The challenge and opportunity in its use as a synthetic intermediate lie in the chemical re-introduction of these crucial structural features.

Biological Formation: The Metabolic Pathway of Cortisone Inactivation

The conversion of cortisone to Tetrahydrocortisone is a two-step enzymatic process primarily occurring in the liver. This pathway effectively inactivates the steroid hormone, preparing it for excretion.

-

A-Ring Reduction (Step 1): The enzyme Δ⁴-3-oxosteroid 5β-reductase (AKR1D1) catalyzes the irreversible reduction of the double bond between carbons 4 and 5 of the A-ring. This yields 17α,21-dihydroxy-5β-pregnane-3,11,20-trione, also known as 5β-dihydrocortisone.[1]

-

Carbonyl Reduction (Step 2): The 3-keto group of 5β-dihydrocortisone is then reduced by 3α-hydroxysteroid dehydrogenase, yielding the final metabolite, Tetrahydrocortisone (urocortisone), which has a characteristic A/B cis ring junction.[1]

This compound as a Synthetic Intermediate

While metabolic inactivation is efficient, chemical synthesis allows for the reversal of this process. This compound can be envisioned as an intermediate in a pathway to regenerate cortisone acetate, a biologically active corticosteroid. This involves two key transformations: the oxidation of the 3α-hydroxyl group and the re-introduction of the C4-C5 double bond.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involved in the synthesis and utilization of this compound.

Protocol 1: Synthesis of 3α,5β-Tetrahydrocortisone Acetate

This protocol describes the stereoselective reduction of a 3-keto group to a 3α-hydroxyl group, a key step in obtaining the target intermediate from its precursor.

-

Reaction: Reduction of 5β-dihydrocortisone acetate to 3α,5β-Tetrahydrocortisone acetate.

-

Reagents & Materials:

-

5β-dihydrocortisone acetate

-

Lithium tri-tert-butoxyaluminum hydride (LiAl(OCMe₃)₃H)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve 5β-dihydrocortisone acetate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of lithium tri-tert-butoxyaluminum hydride in THF to the stirred reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ethyl acetate, followed by a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure 3α,5β-Tetrahydrocortisone acetate.

-

Protocol 2: Oppenauer Oxidation of this compound

This protocol outlines the oxidation of the 3α-hydroxyl group back to a ketone, reversing the final step of metabolic inactivation. The Oppenauer oxidation is a mild and selective method for oxidizing secondary alcohols in the presence of other sensitive functional groups.[2][3]

-

Reaction: Oxidation of 3α,5β-Tetrahydrocortisone acetate to 5β-dihydrocortisone acetate.

-

Reagents & Materials:

-

3α,5β-Tetrahydrocortisone acetate

-

Aluminum isopropoxide [Al(O-i-Pr)₃] or Aluminum tert-butoxide [Al(O-t-Bu)₃]

-

Hydrogen Acceptor: Acetone (B3395972) (large excess) or Cyclohexanone

-

Anhydrous Toluene (B28343) or Benzene

-

Dilute sulfuric acid or Rochelle's salt solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the substrate, 3α,5β-Tetrahydrocortisone acetate, in anhydrous toluene and the hydrogen acceptor (e.g., acetone).

-

Add aluminum isopropoxide to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC. The large excess of acetone shifts the equilibrium towards the oxidized product.[2]

-

After completion, cool the reaction mixture and hydrolyze the aluminum alkoxides by adding dilute sulfuric acid or a saturated solution of Rochelle's salt with vigorous stirring until two clear layers form.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 5β-dihydrocortisone acetate.

-

Purify the product via recrystallization or column chromatography as needed.

-

Data Presentation

The efficiency of these transformations is critical for the viability of any synthetic route. The table below summarizes known and expected quantitative data for the key reactions.

| Reaction Step | Starting Material | Product | Key Reagents | Reported/Expected Yield | Reference |

| Protocol 1: Reduction | 5β-dihydrocortisone acetate | 3α,5β-Tetrahydrocortisone acetate | LiAl(OCMe₃)₃H, THF | 71% | [From prior search] |

| Protocol 2: Oxidation | 3α,5β-Tetrahydrocortisone acetate | 5β-dihydrocortisone acetate | Al(O-i-Pr)₃, Acetone, Toluene | Excellent | [2][4] |

Applications in Drug Development

The ability to chemically convert a metabolic byproduct like Tetrahydrocortisone back into a key precursor (cortisone acetate) holds potential significance in drug development. This concept, often termed "retro-synthesis" from metabolites, could be explored for:

-

Salvage Pathways: Developing methods to recover and reuse steroid fragments or inactive metabolites from bioprocesses.

-

Isotope Labeling: Using Tetrahydrocortisone as a scaffold for the synthesis of labeled standards for metabolic studies. The synthesis of deuterium-labeled Tetrahydrocortisone from prednisone (B1679067) has been described for use in human metabolism studies.[2]

-

Scaffold for Novel Analogs: The unique stereochemistry of the A/B-cis ring junction in Tetrahydrocortisone could be a starting point for generating novel steroid analogs with unique pharmacological profiles.

Conclusion

This compound, while primarily known as an inactive metabolite, possesses the chemical functionality to serve as a viable intermediate in steroid synthesis. Through established chemical transformations such as stereoselective reduction and Oppenauer oxidation, it can be interconverted with its biologically active precursors. The protocols and pathways detailed in this guide provide a technical foundation for researchers exploring novel synthetic routes, metabolite salvage, and the development of new steroid-based therapeutics. This approach underscores the potential value hidden within the metabolic end-products of pharmaceuticals.

References

The Elusive Presence of Tetrahydrocortisone Acetate in Biological Fluids: A Technical Guide to Its Closely Related Metabolite

Introduction

This technical guide addresses the topic of the natural occurrence of tetrahydrocortisone (B135524) acetate (B1210297) in human biological fluids. Initial inquiries into this specific compound reveal a significant finding: contrary to some historical literature, tetrahydrocortisone acetate is not recognized as a naturally occurring endogenous steroid in humans based on current scientific evidence. A pivotal 1960 study by Weichselbaum and Margraf identified a naturally occurring C21 steroid acetate in human plasma, which was characterized as 11-dehydrocorticosterone (B106187) acetate, not this compound.[1][2] The same study also isolated "free" tetrahydrocortisone.[1][2] Modern analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have not corroborated the presence of endogenous this compound in biological fluids like plasma, urine, or saliva.

Therefore, this guide will focus on the closely related and clinically significant metabolite, tetrahydrocortisone (THE) , a major urinary metabolite of cortisol. We will provide an in-depth overview of its presence in biological fluids, quantitative data, and detailed experimental protocols for its analysis, which would be the foundational methods for any investigation into potential acetylated forms.

The Cortisol Metabolism Pathway

Cortisol undergoes extensive metabolism, primarily in the liver, to be converted into more water-soluble compounds that can be excreted in the urine. A key pathway involves the conversion of cortisol to cortisone (B1669442), which is then further metabolized to tetrahydrocortisone (THE). This metabolic process is crucial for regulating the levels of active cortisol in the body.

Quantitative Data of Tetrahydrocortisone in Human Biological Fluids

Tetrahydrocortisone is primarily measured in urine, where it is one of the most abundant cortisol metabolites. Its levels can provide insights into the overall cortisol production and the activity of key metabolic enzymes.

| Biological Fluid | Analyte | Concentration Range | Notes | Reference(s) |

| Urine | Tetrahydrocortisone (THE) | 1200 - 3000 ng/mg Creatinine/Day (Male) | Varies with age and sex. | [3] |

| Urine | Tetrahydrocortisone (THE) | Varies significantly; used in ratios with other metabolites. | Concentrations are often assessed in relation to other cortisol metabolites like tetrahydrocortisol (B1682764) (THF) and allo-tetrahydrocortisol (aTHF) to evaluate enzyme activity. | [4][5][6] |

| Plasma | Tetrahydrocortisone (THE) | Mean concentrations are reported to be lower in hypertensive patients compared to normotensive subjects. | Plasma levels are significantly lower than urinary levels. | [7] |

Experimental Protocols for Tetrahydrocortisone Analysis

The analysis of tetrahydrocortisone in biological fluids typically involves sample extraction, chromatographic separation, and detection by mass spectrometry. The following protocols are generalized from methods described in the literature.[4][5][8]

Sample Preparation and Extraction from Urine

This protocol outlines a common liquid-liquid extraction (LLE) method for urinary steroids.

Methodology:

-

Enzymatic Hydrolysis: To measure total tetrahydrocortisone (conjugated and free), an enzymatic hydrolysis step is required to cleave the glucuronide conjugates.

-

Take 1-2 mL of urine and adjust the pH to approximately 5.0 using an acetate buffer.

-

Add β-glucuronidase from Helix pomatia or a recombinant source.

-

Incubate the mixture at 37-55°C for 2-4 hours or overnight.

-

-

Liquid-Liquid Extraction (LLE):

-

To the hydrolyzed urine sample, add an organic solvent such as ethyl acetate or a mixture of n-hexane and ethyl acetate.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at approximately 2000-3000 x g for 5-10 minutes to separate the aqueous and organic layers.

-

-

Washing:

-

Carefully transfer the upper organic layer to a new tube.

-

Wash the organic phase with a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) to remove acidic impurities, followed by a wash with deionized water to neutralize the pH.

-

-

Drying and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the dried extract in a specific volume (e.g., 100-200 µL) of the initial mobile phase used for the LC-MS/MS analysis.

-

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of steroid hormones and their metabolites.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

Chromatographic Conditions (Typical):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is frequently used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of water with a small amount of formic acid (e.g., 0.1%) as mobile phase A and an organic solvent like methanol (B129727) or acetonitrile (B52724) with formic acid as mobile phase B.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for these analytes.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for tetrahydrocortisone and any internal standards used for quantification. For example, a potential transition for THE could be m/z 365.2 → 347.2. These transitions must be optimized for the specific instrument being used.

References

- 1. Isolation and identification of adrenocortical steroids in human peripheral plasma. I. A naturally occurring C21 steroid acetate (11-dehydrocorticosterone acetate) and "free" tetrahydrocortisone in normal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corticosteroids in human blood. VIII. Cortisol metabolites in plasma of normotensive subjects and patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC method for determination of fluorescence derivatives of cortisol, cortisone and their tetrahydro- and allo-tetrahydro-metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Corticosteroid Acetate Standards: A Technical Guide

Disclaimer: This document provides a technical guide on the stability and storage of corticosteroid acetate (B1210297) reference standards. Due to a lack of specific public data for Tetrahydrocortisone acetate, this guide leverages data from the closely related and structurally similar compound, Hydrocortisone (B1673445) acetate, as a proxy. All recommendations should be verified against the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by the standard manufacturer.

Introduction

Tetrahydrocortisone is a primary metabolite of cortisol (hydrocortisone). Its acetate ester, this compound, serves as a critical reference standard in various analytical applications, from metabolic studies to pharmaceutical quality control. The integrity and purity of this standard are paramount for generating accurate and reproducible data. This guide outlines the best practices for the storage, handling, and stability assessment of corticosteroid acetate standards, with a focus on maintaining their chemical integrity over time.

Physicochemical Properties and Recommended Storage

Reference standards of corticosteroid acetates are typically supplied as a white to off-white crystalline powder.[1][2] The stability of the standard is contingent on its physicochemical properties and the external environmental conditions it is exposed to.

General Storage Conditions

For optimal long-term stability in its solid form, the standard should be stored in its original, tightly sealed container to protect it from environmental factors.[1][3] Key storage recommendations gathered from various suppliers and pharmacopeias are summarized below.

Table 1: Recommended Storage Conditions for Corticosteroid Acetate Standards (Solid Form)

| Parameter | Recommendation | Source |

| Temperature | Store at Room Temperature. | |

| Store at +20°C. | [4] | |

| Store at 2-8°C. | [5] | |

| Store at 0-6°C. | [2] | |

| Atmosphere | Store in a dry, well-ventilated place. | |

| Light | Protect from light. | [3] |

| Container | Keep in original, tightly closed container. | [1][3] |

Note: The variation in recommended storage temperatures highlights the critical importance of adhering to the specific instructions provided by the manufacturer on the product's label and accompanying documentation.

Solution Stability

Once dissolved, the stability of the standard can be significantly reduced. Corticosteroid esters are susceptible to hydrolytic degradation in aqueous solutions.[6] Studies on the related compound, fludrocortisone (B194907) acetate, show significant degradation in solution at room temperature (+23°C), while stability is greatly improved at +4°C.[7][8]

Table 2: Solution Stability of a Related Corticosteroid Acetate (Fludrocortisone Acetate 40 µg/mL in 17% Ethanol)

| Storage Temperature | Time to 90% Concentration (t⁹⁰) | Source |

| +23°C | 11 ± 2 days | [7][8] |

| +4°C | At least 60 days | [7][8] |

It is strongly recommended to prepare solutions fresh for each use. If storage is unavoidable, solutions should be kept at refrigerated temperatures (2-8°C) and protected from light for the shortest possible duration. A stability study should be performed for solutions stored for any extended period.

Experimental Protocols for Stability Assessment

To ensure the integrity of a reference standard, particularly when it is used over a long period or as a stock solution, a stability-indicating analytical method is required. Forced degradation studies are essential for developing and validating such methods.[9][10]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies expose the standard to harsh conditions to intentionally produce degradation products.[9] This helps to demonstrate the specificity of the analytical method by showing that the main peak is well-resolved from any potential degradants.

Objective: To generate potential degradation products of the corticosteroid acetate standard and validate the specificity of a stability-indicating HPLC method.

Methodology:

-

Prepare Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol (B129727) or a methanol:water mixture) to create a stock solution of known concentration (e.g., 1000 µg/mL).[11]

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.01N HCl.[12]

-

Reflux the solution at 80°C for a specified period (e.g., 5 hours).[12]

-

Cool the solution to room temperature and neutralize with an equivalent amount of 0.01N NaOH.[12]

-

Dilute to a final working concentration with the mobile phase.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.01N NaOH.[12]

-

Reflux the solution at 80°C for a specified period (e.g., 2 hours).[12]

-

Cool the solution to room temperature and neutralize with an equivalent amount of 0.01N HCl.[12]

-

Dilute to a final working concentration with the mobile phase.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at a controlled temperature (e.g., 4°C) for a period of 1 to 7 days.[10]

-

Dilute to a final working concentration with the mobile phase.

-

-

Thermal Degradation:

-

Expose a sample of the solid standard to dry heat (e.g., >50°C).[9]

-

Separately, reflux a solution of the standard at a high temperature (e.g., 80°C) for a set period.

-

Prepare/dilute the samples to a final working concentration with the mobile phase.

-

-